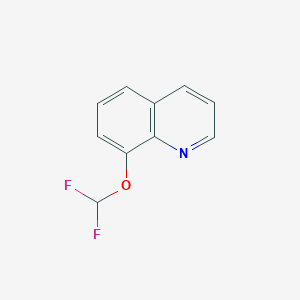

8-(Difluoromethoxy)quinoline

Beschreibung

Eigenschaften

IUPAC Name |

8-(difluoromethoxy)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO/c11-10(12)14-8-5-1-3-7-4-2-6-13-9(7)8/h1-6,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYHQYHDEGKCNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)F)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic and Theoretical Investigations of 8 Difluoromethoxy Quinoline and Its Derivatives

Reaction Mechanism Elucidation in Synthesis and Transformation

The synthesis and functionalization of quinoline (B57606) derivatives are central to the development of new pharmaceuticals and materials. Understanding the underlying reaction mechanisms is crucial for optimizing existing synthetic routes and designing novel molecular architectures. This section explores the mechanistic aspects of key transformations involving the 8-(difluoromethoxy)quinoline scaffold.

Nucleophilic and Electrophilic Reactivity Studies of the Quinoline Moiety

The quinoline ring system possesses distinct regions of electrophilicity and nucleophilicity, which govern its reactivity. The pyridine (B92270) ring is electron-deficient due to the electron-withdrawing nature of the nitrogen atom, making positions 2 and 4 susceptible to nucleophilic attack. quimicaorganica.org Conversely, the benzene (B151609) ring is comparatively electron-rich and is the site of electrophilic substitution, primarily at positions 5 and 8. quimicaorganica.orgrsc.org

The stability of the intermediate sigma complex (or Wheland intermediate) dictates the regioselectivity of electrophilic aromatic substitution. Attack at positions 5 and 8 results in a more stable cationic intermediate where the positive charge can be delocalized over two rings without disrupting the aromaticity of the pyridine ring. quimicaorganica.org

In the context of this compound, the difluoromethoxy group at the 8-position is an electron-withdrawing group, which can further influence the reactivity of the quinoline core. While it deactivates the benzene ring towards electrophilic attack to some extent, it can also direct incoming electrophiles. For nucleophilic substitution reactions, studies on polyfluoroquinolines have shown that substitution occurs preferentially at the 2- and 4-positions. rsc.org The mechanism for nucleophilic aromatic substitution on halogenated quinolines typically proceeds through an addition-elimination pathway. quimicaorganica.org

Table 1: Regioselectivity in Quinoline Reactions

| Reaction Type | Preferred Positions | Mechanistic Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution | 5 and 8 | Formation of a more stable cationic intermediate where aromaticity of the pyridine ring is preserved in some resonance structures. quimicaorganica.org |

| Nucleophilic Aromatic Substitution | 2 and 4 | Stabilization of the negative charge in the intermediate by the electron-withdrawing nitrogen atom. quimicaorganica.org |

Radical Pathways in Difluoromethylation and Related Reactions

The introduction of a difluoromethyl (CF2H) group into heterocyclic compounds is a common strategy in medicinal chemistry to modulate their physicochemical and biological properties. Radical difluoromethylation has emerged as a powerful method for this transformation under mild conditions. rsc.org These reactions often involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor.

One plausible mechanism involves the photoredox-catalyzed generation of the •CF2H radical. An excited photocatalyst abstracts an electron from a difluoromethyl source, which then fragments to produce the •CF2H radical. This radical can then add to the quinoline ring, typically at an electron-rich position, to form a radical adduct. Subsequent oxidation and deprotonation steps lead to the final difluoromethylated product. The regioselectivity of the radical addition is influenced by the electronic properties of the quinoline substrate.

Cross-Coupling Reaction Mechanisms (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. wikipedia.org This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide or triflate. libretexts.orgorganic-chemistry.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: libretexts.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (e.g., a bromo- or iodo-substituted this compound derivative), forming a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step typically requires the presence of a base to activate the organoboron species, forming a more nucleophilic "ate" complex. organic-chemistry.org

Reductive Elimination: The two organic ligands on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The synthesis of aryl-substituted quinolines has been successfully achieved using Suzuki-Miyaura coupling reactions, for instance, in the arylation of dihalogenated quinolines. researchgate.net

Computational Chemistry and Quantum Mechanical Studies

Computational methods provide powerful tools for investigating the electronic structure, reactivity, and reaction mechanisms of molecules like this compound at a molecular level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov DFT calculations are widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties that are key to understanding chemical reactivity. nih.govresearchgate.net

For quinoline derivatives, DFT studies can provide insights into:

Optimized Molecular Geometry: Predicting bond lengths and angles.

Electron Distribution: Calculating atomic charges and mapping the molecular electrostatic potential (MESP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Studies on related compounds like 8-hydroxyquinoline (B1678124) derivatives have utilized DFT to analyze their reactive properties. orientjchem.orguns.ac.rs

Note: The values presented are illustrative and can vary depending on the specific derivative and computational method.

Molecular Orbital Analysis (e.g., HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and reaction mechanisms. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

HOMO: The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate electrons. Nucleophilic attacks are initiated from the HOMO of the nucleophile.

LUMO: The energy of the LUMO is related to the electron affinity and represents the ability of a molecule to accept electrons. Electrophilic attacks target the LUMO of the electrophile.

The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. researchgate.netsemanticscholar.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity. semanticscholar.org

In quinoline derivatives, the distribution of the HOMO and LUMO across the molecule can predict the sites for electrophilic and nucleophilic attack. For instance, in 8-hydroxyquinoline, the HOMO is typically localized on the phenol (B47542) ring, indicating that this is the likely site for electrophilic attack. orientjchem.org

Theoretical Predictions of Hydrogen Bonding and Conformational Preferences of the Difluoromethoxy Group

The introduction of a difluoromethoxy (-OCHF₂) group at the 8-position of the quinoline scaffold significantly influences its physicochemical properties, primarily through its potential for hydrogen bonding and its distinct conformational preferences. Theoretical and computational studies have provided valuable insights into these characteristics, which are crucial for understanding the molecule's interactions in a biological context.

The difluoromethyl moiety is recognized for its capacity to act as a "lipophilic hydrogen bond donor". researchgate.netscinito.aih1.co The highly polarized carbon-hydrogen bond in the -CHF₂ group enables it to function as a hydrogen bond donor, a characteristic that distinguishes it from other polyfluorinated motifs. researchgate.netbeilstein-journals.org This capability allows it to mimic naturally occurring hydrogen bond donors like hydroxyl (-OH) or thiol (-SH) groups, albeit with weaker hydrogen bond donation ability. h1.cobeilstein-journals.org The strength of this hydrogen bond donation is not constant and can be modulated by the electronic environment. Theoretical calculations and experimental data from related aromatic systems suggest that direct attachment to an electron-withdrawing system, such as an aromatic ring, can enhance its hydrogen bond donation capacity. beilstein-journals.org

Computational studies on various difluoromethyl aryl ethers have been employed to determine their hydrogen bond acidity. For instance, Abraham's solute ¹H NMR analysis has been used to derive hydrogen bond acidity parameters (A values) for a series of difluoromethyl anisoles and thioanisoles, providing a quantitative measure of their hydrogen bond donating strength. researchgate.neth1.co These studies found that the difluoromethyl group's ability as a hydrogen bond donor is comparable to that of thiophenol and aniline (B41778) groups. researchgate.neth1.co

Chemoinformatics and in silico Structural Modeling Approaches

Chemoinformatics and in silico structural modeling are indispensable tools in the study and development of quinoline derivatives, providing predictive insights into their biological activities and physicochemical properties. These computational approaches allow for the rational design of new molecules and help to elucidate structure-activity relationships (SAR).

Density Functional Theory (DFT) is a powerful quantum mechanical method frequently used to investigate the electronic structure and properties of functionalized quinolines. nih.govresearchgate.net DFT calculations can optimize the molecular geometry of this compound and its derivatives, providing stable three-dimensional conformations. nih.gov Furthermore, DFT can be used to calculate a variety of molecular descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. beilstein-journals.org Other properties that can be derived from DFT studies include the molecular electrostatic potential (MEP), which helps in predicting intermolecular interactions, and Mulliken charge distributions, which reveal the electronic nature of different atoms within the molecule. researchgate.net

Molecular docking is a widely used in silico technique to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. For quinoline derivatives, docking studies have been instrumental in understanding their mechanism of action against various biological targets. nih.gov In a typical docking simulation, the 3D structure of the ligand (e.g., a derivative of this compound) is placed into the binding site of the target protein. The simulation then explores various binding poses and scores them based on the predicted binding energy, which reflects the stability of the ligand-protein complex. ijprajournal.com These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to binding affinity and selectivity. ijprajournal.com The insights gained from molecular docking can guide the synthesis of new derivatives with improved potency. nih.gov

In addition to predicting binding, chemoinformatic tools are also used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov Predicting these pharmacokinetic parameters early in the drug discovery process is crucial to avoid costly late-stage failures. Various computational models can estimate properties like oral bioavailability, membrane permeability, and metabolic stability based on the molecular structure of the compound. nih.gov For quinoline derivatives, these in silico ADME predictions help in assessing their drug-likeness and identifying potential liabilities that may need to be addressed through chemical modification. nih.gov

Below is a table summarizing the application of these computational methods to the study of quinoline derivatives.

| Computational Method | Application in Quinoline Research | Key Insights Provided |

| Density Functional Theory (DFT) | Electronic structure calculation and property prediction. | Optimized molecular geometry, HOMO-LUMO energy gap, molecular electrostatic potential, charge distribution. nih.govresearchgate.netbeilstein-journals.org |

| Molecular Docking | Prediction of ligand-protein binding modes and affinities. | Identification of key binding interactions (e.g., hydrogen bonds), prediction of binding energy, guidance for structure-activity relationship (SAR) studies. nih.govijprajournal.com |

| ADME Prediction | In silico estimation of pharmacokinetic properties. | Assessment of drug-likeness, oral bioavailability, and potential metabolic liabilities. nih.gov |

These computational strategies, from quantum mechanical calculations to molecular docking and ADME predictions, provide a comprehensive framework for the mechanistic and theoretical investigation of this compound and its derivatives, accelerating the discovery of new therapeutic agents.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 8-(difluoromethoxy)quinoline in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) nuclei can be achieved.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the quinoline (B57606) ring and the difluoromethoxy group. The six aromatic protons on the quinoline core typically appear in the downfield region (δ 7.0–9.0 ppm). The single proton of the difluoromethoxy group (-OCHF₂) is anticipated to resonate as a triplet due to coupling with the two adjacent fluorine atoms (²JHF).

The ¹³C NMR spectrum provides information on the carbon skeleton. The nine carbon atoms of the quinoline ring and the one carbon of the difluoromethoxy group will each produce a unique signal. The carbon of the difluoromethoxy group is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

To definitively assign these signals, 2D NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment establishes the connectivity between adjacent protons (H-H couplings), helping to trace the proton network across the quinoline rings.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton with its directly attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

Predicted NMR Data for this compound

Note: Chemical shifts (δ) are predicted values and may vary based on solvent and experimental conditions. J = coupling constant.

| ¹H NMR | ¹³C NMR |

| Atom | Predicted δ (ppm), Multiplicity, J (Hz) |

| H-2 | 8.9 (dd, J ≈ 4.2, 1.7) |

| H-3 | 7.5 (dd, J ≈ 8.3, 4.2) |

| H-4 | 8.2 (dd, J ≈ 8.3, 1.7) |

| H-5 | 7.6 (d, J ≈ 8.1) |

| H-6 | 7.5 (t, J ≈ 7.8) |

| H-7 | 7.3 (d, J ≈ 7.5) |

| -OCH F₂ | 6.8 (t, ²JHF ≈ 74) |

¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for characterizing fluorinated molecules like this compound. nih.gov Given the 100% natural abundance of the ¹⁹F nucleus, it provides a clear spectroscopic window with a wide chemical shift range, minimizing signal overlap. nih.gov

For this compound, the two fluorine atoms of the difluoromethoxy group are chemically equivalent and are expected to produce a single resonance signal. In a proton-decoupled ¹⁹F NMR spectrum, this would appear as a singlet. However, in a proton-coupled spectrum, this signal would appear as a doublet, as the two fluorine nuclei are split by the single adjacent proton (a ²JHF coupling). This characteristic pattern provides unambiguous confirmation of the -OCHF₂ moiety. The chemical shift for difluoromethoxy groups attached to an aromatic ring typically falls within a predictable range.

Predicted ¹⁹F NMR Data for this compound

Note: Chemical shifts are referenced relative to a standard like CFCl₃.

| Group | Predicted δ (ppm) | Multiplicity (Proton-Coupled) | Coupling Constant (Hz) |

| -OCHF₂ | -80 to -95 | Doublet | ²JHF ≈ 74 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). By comparing the experimentally measured exact mass to the theoretically calculated mass, the elemental composition can be confirmed. For this compound, HRMS would be used to verify the molecular formula C₁₀H₇F₂NO.

Predicted HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Expected Observation |

| C₁₀H₇F₂NO | 196.0568 | A measured m/z value within ± 0.001 Da of the calculated mass. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a sample and then identifies them based on their mass spectrum. researchgate.net For this compound, a sample would be injected into the GC, where it is vaporized and travels through a capillary column. The time it takes for the compound to pass through the column (the retention time) is a characteristic property under specific experimental conditions.

Upon exiting the column, the compound enters the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum shows a molecular ion (M⁺) peak corresponding to the intact molecule's mass, along with a series of fragment ion peaks. The fragmentation pattern serves as a "fingerprint" that can help confirm the structure. For this compound, characteristic fragments might include the loss of the CHF₂ group or the entire OCHF₂ moiety.

Predicted GC-MS Fragmentation Data

| Ion | Predicted m/z | Identity |

| [M]⁺ | 195 | Molecular Ion |

| [M - CHF₂]⁺ | 144 | Loss of difluoromethyl radical |

| [C₉H₆N]⁺ | 128 | Quinoline radical cation after loss of OCHF₂ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information about the functional groups present in the molecule and its electronic structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, allowing for the identification of functional groups. For this compound, the IR spectrum would be expected to show several key absorption bands. The aromatic C-H stretching vibrations of the quinoline ring would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic aromatic system would be observed in the 1600-1450 cm⁻¹ region. Most significantly, the difluoromethoxy group would produce strong, characteristic C-F stretching bands, typically in the 1100-1000 cm⁻¹ region, and a C-O stretching band.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like quinoline exhibit characteristic absorptions in the UV region due to π → π* transitions. researchgate.net The UV-Vis spectrum of this compound dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to show distinct absorption maxima (λmax), providing a fingerprint of its conjugated π-electron system.

Predicted Spectroscopic Data (IR and UV-Vis)

| Technique | Predicted Absorptions | Associated Functional Group / Transition |

| IR | > 3000 cm⁻¹ | Aromatic C-H Stretch |

| 1600-1450 cm⁻¹ | Aromatic C=C and C=N Stretch | |

| ~1250 cm⁻¹ | Aryl C-O Stretch | |

| 1100-1000 cm⁻¹ | C-F Stretch (strong) | |

| UV-Vis | λmax ≈ 230 nm, 280 nm, 315 nm | π → π* transitions of the quinoline chromophore |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Single-Crystal X-ray Diffraction Analysis

To perform a single-crystal X-ray diffraction analysis, a high-quality single crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the positions of the individual atoms can be determined.

Should such an analysis be performed, a crystallographic information file (CIF) would be generated, containing key data. For context, analysis of various quinoline derivatives reveals common crystallographic systems such as monoclinic or orthorhombic. chemmethod.comresearchgate.net The expected data from an analysis of this compound would be presented in a table similar to the one below, which is currently populated with placeholder information.

Interactive Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₇F₂NO |

| Formula Weight | 195.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

| Calculated Density (g/cm³) | Value not available |

| R-factor | Value not available |

This data would allow for a detailed understanding of the planarity of the quinoline ring system and the orientation of the difluoromethoxy substituent relative to the ring.

Hirshfeld Surface Analysis for Intermolecular Forces

Derived from the crystallographic data, Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. tandfonline.comnih.gov This analysis partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the pro-crystal (the sum of all molecules in the crystal).

A typical breakdown of intermolecular contacts for a related quinoline derivative is shown in the table below. A similar analysis for this compound would reveal the specific nature of its intermolecular forces.

Interactive Table 2: Illustrative Intermolecular Contacts from Hirshfeld Surface Analysis of a Quinoline Derivative

| Contact Type | Percentage Contribution (%) |

| H···H | Value not available |

| C···H / H···C | Value not available |

| O···H / H···O | Value not available |

| F···H / H···F | Value not available |

| C···C | Value not available |

| N···H / H···N | Value not available |

| Other | Value not available |

This analysis would be crucial for understanding the forces that govern the crystal packing of this compound, which in turn influence its physical properties like melting point and solubility.

Electrochemical Studies for Redox Properties and Electron Transfer Processes

Electrochemical studies, such as cyclic voltammetry, are essential for determining the redox properties of a compound, including its oxidation and reduction potentials. These properties are critical for understanding the compound's reactivity and its potential involvement in electron transfer processes.

In a typical cyclic voltammetry experiment, a solution of the compound in a suitable solvent with a supporting electrolyte is subjected to a linearly varying potential. The resulting current is measured and plotted against the applied potential, producing a voltammogram. The peaks in the voltammogram correspond to the oxidation and reduction events.

Studies on related 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124), have shown that the nature of the substituent at the 8-position significantly influences the electrochemical behavior. mdpi.comacs.org The electron-withdrawing nature of the difluoromethoxy group would be expected to impact the redox potentials of the quinoline core. The data obtained from such a study would include the anodic peak potential (Epa) and cathodic peak potential (Epc).

Interactive Table 3: Hypothetical Electrochemical Data for this compound

| Process | Peak Potential (V vs. reference electrode) |

| Oxidation | Value not available |

| Reduction | Value not available |

This information would provide insight into the stability of this compound towards oxidation and reduction and its ability to participate in redox reactions.

Applications of 8 Difluoromethoxy Quinoline and Its Derivatives in Chemical Research

Utilization as Key Synthetic Building Blocks and Intermediates for Complex Molecules

8-(Difluoromethoxy)quinoline and its analogs serve as crucial building blocks in the synthesis of more complex molecular architectures. The quinoline (B57606) nucleus itself is a prominent scaffold in medicinal chemistry and materials science. researchgate.net The introduction of the difluoromethoxy group can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and receptor-binding affinity. This makes this compound derivatives attractive starting points for the development of novel compounds with tailored functionalities.

Researchers have utilized derivatives of this compound in multi-step synthetic sequences to construct elaborate molecules. For instance, 8-(difluoromethoxy)quinolin-5-amine (B1416290) serves as a key intermediate, providing a reactive handle for further functionalization through reactions such as amide bond formation or cross-coupling reactions. chemicalbook.com The presence of the difluoromethoxy group is often maintained throughout the synthetic route to leverage its beneficial properties in the final target molecule. The development of efficient synthetic methodologies, including advancements in combinatorial chemistry and catalysis, continues to expand the accessibility and diversity of these valuable building blocks. fluorochem.co.ukrsc.org

Role in the Development of Advanced Materials

The distinct electronic nature of the this compound core has led to its exploration in the field of materials science. Its derivatives have been investigated for their potential in creating novel materials with unique optical and electronic properties. researchgate.net

The electron-withdrawing nature of the difluoromethoxy group, combined with the inherent properties of the quinoline ring system, can be harnessed to tune the electronic characteristics of materials. This makes this compound derivatives promising candidates for the development of organic semiconductors and other electronic components. The ability to modify the quinoline core at various positions allows for the fine-tuning of properties such as charge carrier mobility and energy levels, which are critical for the performance of electronic devices.

Derivatives of 8-hydroxyquinoline (B1678124) are well-known for their applications in organic light-emitting diodes (OLEDs), where they can function as electron-transporting materials or emissive layers. researchgate.netrroij.comscispace.comresearchgate.net The introduction of a difluoromethoxy group can influence the luminescence properties and stability of these materials. Research in this area focuses on synthesizing this compound derivatives with optimized photophysical properties, such as high quantum yields and specific emission wavelengths, to enhance the efficiency and color purity of OLED devices. rsc.org

Ligand Design in Catalysis and Coordination Chemistry

The nitrogen atom in the quinoline ring and the oxygen atom of the difluoromethoxy group in this compound provide potential coordination sites for metal ions. This has led to its use in the design of ligands for catalysis and coordination chemistry. researchgate.net 8-Aminoquinoline (B160924) and 8-hydroxyquinoline derivatives are well-established as powerful bidentate ligands in transition metal-catalyzed reactions. researchgate.netrroij.com The electronic modifications introduced by the difluoromethoxy group can influence the coordination properties of the ligand and, consequently, the catalytic activity and selectivity of the resulting metal complex. rsc.org

For example, palladium complexes bearing quinoline-based ligands have been shown to be effective catalysts for various cross-coupling reactions. acs.org The ability to tune the steric and electronic properties of the ligand through substitution, including the use of a difluoromethoxy group, is crucial for optimizing catalyst performance.

Application in Analytical Chemistry Methodologies

The unique reactivity and spectroscopic properties of quinoline derivatives have also been leveraged in the field of analytical chemistry.

In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), derivatization is often employed to improve the detection and separation of analytes. Quinoline-based reagents have been developed for this purpose. For instance, 2-hydrazinoquinoline (B107646) has been utilized as a derivatizing agent for the simultaneous analysis of carboxylic acids, aldehydes, and ketones. nih.gov The introduction of a quinoline moiety enhances the ionization efficiency of the analytes in the mass spectrometer, leading to improved sensitivity.

Furthermore, chiral quinoline-based derivatizing reagents have been synthesized and used for the enantioseparation of racemic compounds, such as β-blockers, by forming diastereomers that can be separated by chromatography. researchgate.netasianpubs.org The development of new derivatization agents based on the this compound scaffold could offer advantages in terms of reactivity, stability, and detection sensitivity for a wide range of analytical applications.

Preconcentration Agents in Spectrometric Techniques

Quinoline-8-ol and its derivatives are well-established as versatile organic reagents in analytical chemistry. nih.gov Their utility stems from the presence of both a basic nitrogen atom and a phenolic group, which allows them to form stable complexes with a variety of metal ions. nih.gov These chelating properties have led to their widespread use as preconcentration agents in flow injection analysis (FIA) coupled with spectrometric detection techniques. nih.govniist.res.in The process of preconcentration involves the extraction and concentration of trace amounts of an analyte from a large sample volume, thereby enhancing the sensitivity and selectivity of the subsequent measurement. nih.gov

Derivatives of 8-hydroxyquinoline are employed as chelating and/or sorbent extraction agents for the on-line preconcentration of inorganic species. nih.gov For instance, a newly synthesized azo derivative of 8-hydroxyquinoline, 4-((8-Hydroxyquinolin-5-yl)diazenyl)benzoic acid, has been successfully used for the sensitive and accurate spectrophotometric determination of copper(II) ions. migrationletters.com While direct studies on this compound as a preconcentration agent are not extensively documented, the established reactivity of the quinoline-8-ol scaffold suggests potential applicability. The substitution of the hydroxyl group with a difluoromethoxy group alters the electronic properties and chelating ability of the molecule. This modification could be exploited to achieve selective complexation with specific metal ions, warranting further investigation into its potential as a specialized preconcentration agent in various spectrometric methods.

Structural Scaffolds in Chemical Biology and Drug Discovery Research

The quinoline ring system is recognized as a "privileged structure" in medicinal chemistry and drug discovery. nih.govnih.gov This designation is attributed to its ability to serve as a versatile scaffold for the design of ligands that can interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govrsc.orgbiointerfaceresearch.com Quinoline derivatives have demonstrated efficacy as anticancer, antimalarial, antimicrobial, and anti-inflammatory agents, among others. nih.govbiointerfaceresearch.comecorfan.org The synthetic tractability of the quinoline core allows for its functionalization at various positions, enabling the systematic modification of its physicochemical and biological properties. nih.gov This adaptability makes the quinoline scaffold a valuable starting point for the development of novel therapeutic agents. researchgate.netacs.org

The development of chemical libraries based on a common scaffold is a cornerstone of modern drug discovery, facilitating the exploration of new biological targets and the identification of lead compounds. The quinoline scaffold is particularly well-suited for this purpose due to its synthetic accessibility and the diverse biological activities of its derivatives. rsc.orgresearchgate.net

Researchers have developed various synthetic strategies to create libraries of quinoline derivatives. For instance, a series of quinoline compounds were synthesized and evaluated as potential phosphodiesterase 5 (PDE5) inhibitors for the treatment of Alzheimer's disease. nih.gov This work exemplifies the use of a focused library to explore a specific biological target. The synthesis often begins with commercially available starting materials, such as 4-amino-3-bromobenzonitrile, and proceeds through a series of reactions including condensation, cyclization, and cross-coupling to introduce diversity at various positions of the quinoline ring. nih.gov Similarly, libraries of 8-hydroxyquinoline derivatives have been prepared to identify compounds with potent antitumor activities. nih.gov The ability to readily generate a multitude of analogs from a central quinoline core allows for a systematic investigation of structure-activity relationships and the optimization of lead compounds for improved potency and selectivity. rsc.orgorientjchem.org

Table 1: Examples of Synthetic Approaches for Quinoline Derivatives

| Starting Material | Key Reactions | Type of Derivative | Reference |

| 4-amino-3-bromobenzonitrile | Condensation, Cyclization, Suzuki Coupling, Buchwald-Hartwig Coupling | 4-aminoquinoline derivatives | nih.gov |

| 8-hydroxy-2-methylquinoline | Alkyl halide substitution, Oxidation | 8-alkoxy-substituted quinaldines, 8-hydroxy-2-quinolinecarbaldehyde | nih.gov |

| Aniline (B41778), Beta-ketoesters | Conrad-Limpach reaction | Quinolones | ecorfan.org |

| o-aminobenzaldehyde | Friedländer synthesis | Substituted quinolines | ecorfan.org |

Derivatives of this compound exert their biological effects by interacting with specific molecular targets, thereby modulating their function. The quinoline scaffold has been shown to be a key component in molecules that inhibit various enzymes and disrupt protein-protein interactions.

Enzyme Inhibition:

Phosphodiesterase 5 (PDE5): A series of quinoline derivatives were synthesized as potent and selective inhibitors of PDE5. The lead compound from this series demonstrated the ability to rescue synaptic and memory defects in a mouse model of Alzheimer's disease, highlighting the therapeutic potential of targeting this enzyme with quinoline-based inhibitors. nih.gov

DNA Gyrase: Quinolone and fluoroquinolone antibiotics, which contain a related bicyclic scaffold, are known to target bacterial DNA gyrase and topoisomerase IV. researchgate.net The interaction of quinoline derivatives at the fluoroquinolone binding site of S. aureus DNA-gyrase has been studied, indicating that the quinoline core can serve as a basis for the design of novel antibacterial agents. researchgate.net

Protein and Pathway Interactions:

Receptor Tyrosine Kinases (RTKs): The quinoline core is present in numerous inhibitors of RTKs that are implicated in cancer, such as c-Met, EGF, and VEGF receptors. These inhibitors typically bind to the kinase domain of the receptor, with the quinoline ring often forming key π-π stacking interactions with aromatic amino acid residues in the ATP-binding pocket. mdpi.com

PI3K/AKT/mTOR Signaling Pathway: An indolo[2,3-b]quinoline derivative was found to exert its cytotoxic effects by inhibiting the expression of proteins in the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth and survival that is often dysregulated in cancer. nih.gov

NF-κB Transcription Factor Pathway: A novel quinoline molecule was identified as an inhibitor of the canonical NF-κB pathway. mdpi.com In silico analysis suggested that this compound interferes with the DNA-binding activity of the p65/NF-κB transcription factor, thereby inhibiting the transcription of downstream target genes involved in inflammation. mdpi.com

Serum Albumin Binding: The interaction of quinoline derivatives with serum albumins like bovine serum albumin (BSA) and human serum albumin (HSA) has been investigated. swu.ac.th Such studies are crucial for understanding the pharmacokinetics of drug candidates, as binding to plasma proteins can significantly affect their distribution and availability. swu.ac.th

The biological activity of this compound derivatives is determined by the interplay of the quinoline core and the difluoromethoxy substituent. Understanding the structure-activity relationships (SAR) of both components is crucial for the rational design of new molecules with desired therapeutic properties.

The Quinoline Core:

The quinoline scaffold is a versatile template in drug design, and the position and nature of substituents on the ring system can dramatically influence pharmacological efficacy. rsc.orgnih.gov For example, in the context of antimalarial 4-aminoquinolines, a 7-chloro group is essential for high potency. youtube.com SAR studies have shown that the introduction of different functional groups at various positions can modulate properties such as anticancer, antibacterial, and anti-inflammatory activities. orientjchem.org The basic nitrogen atom in the quinoline ring is often a key feature for activity, particularly in antimalarial compounds. orientjchem.org

The Difluoromethoxy Group:

Fluorinated groups, such as the difluoromethoxy (-OCF₂H) group, are of significant interest in medicinal chemistry due to their unique properties. nih.gov The difluoromethyl group (CF₂H) is considered a metabolically stable bioisostere of alcohol, thiol, or amine groups. nih.gov It can also act as a hydrogen bond donor, which can enhance drug-target affinity and specificity. nih.govacs.org

Key properties and their implications for drug design include:

Lipophilicity: The incorporation of fluorine atoms generally increases the lipophilicity of a molecule, which can improve membrane permeability and in vivo transport. mdpi.comnih.gov The difluoromethyl group is considered a lipophilicity-enhancing group. acs.org

Metabolic Stability: The carbon-fluorine bond is very strong, making fluorinated groups resistant to metabolic degradation. This can lead to an improved pharmacokinetic profile for drug candidates. mdpi.com

Target Interactions: The high electronegativity of fluorine can alter the electronic properties of a molecule, influencing its interactions with biological targets. The difluoromethyl group can participate in hydrogen bonding, providing an additional point of interaction with a receptor. nih.gov

The combination of the quinoline scaffold with the difluoromethoxy group at the 8-position creates a molecule with a unique set of properties. The quinoline core provides the fundamental structure for biological activity, while the difluoromethoxy group can fine-tune its pharmacokinetic properties and target interactions.

Table 2: Physicochemical Properties of Fluorinated Groups in Drug Design

| Functional Group | Key Properties | Impact on Drug Design | Reference |

| Difluoromethoxy (-OCF₂H) | - Lipophilic hydrogen bond donor- Metabolic stability- Increased lipophilicity | - Bioisostere for hydroxyl, thiol, amine- Improved pharmacokinetic profile- Enhanced membrane permeability | nih.govacs.org |

| Trifluoromethyl (-CF₃) | - High lipophilicity- Strong electron-withdrawing group- Metabolic stability | - Increased cell uptake and transport- Modulation of electronic properties- Reduced metabolic degradation | mdpi.comnih.gov |

| Trifluoromethoxy (-OCF₃) | - Highly lipophilic- Potent electron-withdrawing group | - Enhanced membrane permeability- Influence on drug-receptor interactions | mdpi.comnih.gov |

Quinoline derivatives have been developed as chemical probes to study and modulate biological pathways, often leveraging their inherent fluorescent properties. These probes are valuable tools for visualizing and quantifying biological molecules and processes in living systems.

The 8-aminoquinoline scaffold, a close structural relative of this compound, has been extensively used to develop fluorescent probes for the detection of metal ions, such as zinc (Zn²⁺). mdpi.com For example, 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) is a well-known fluorophore used in zinc sensors. mdpi.com The development of such probes is driven by the need for tools with high water solubility and membrane penetrability for use in biological samples. mdpi.com

The design of these probes often involves functionalizing the quinoline core with other moieties to enhance their sensing capabilities and cellular uptake. researchgate.net For instance, quinoline has been functionalized with pyrene (B120774) to create probes for intracellular pH sensing. researchgate.net The inherent optical properties of the quinoline ring, including its strong Raman activity, UV absorbance, and fluorescence, make it an excellent platform for the development of multimodal diagnostic probes. port.ac.uk The introduction of a difluoromethoxy group could potentially modulate the photophysical properties of such probes, offering a means to fine-tune their excitation and emission wavelengths for specific applications.

Future Research Directions and Emerging Trends in 8 Difluoromethoxy Quinoline Research

The study of 8-(Difluoromethoxy)quinoline and related fluorinated quinolines is a dynamic and evolving field. Future research is poised to build upon existing knowledge to develop more efficient synthetic methods, leverage computational tools for precise design, expand the application scope, and deepen the fundamental understanding of structure-function relationships. These endeavors are crucial for unlocking the full potential of this class of compounds in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-(Difluoromethoxy)quinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of fluorinated quinolines often employs the Doebner-Miller reaction, which involves cyclization of aniline derivatives with α,β-unsaturated carbonyl compounds under acidic conditions . Microwave-assisted synthesis using KF·2H₂O as a fluorinating agent can enhance regioselectivity and reduce reaction times . For 8-substituted quinolines, introducing the difluoromethoxy group typically requires nucleophilic substitution at the 8-position of a pre-functionalized quinoline scaffold (e.g., 8-bromo derivatives) using difluoromethoxide ions. Solvent polarity and temperature are critical for minimizing side reactions like dehalogenation .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- X-ray crystallography resolves structural ambiguities, particularly for regiochemical confirmation (e.g., distinguishing 6- vs. 8-substitution) .

- NMR spectroscopy (¹⁹F and ¹H) identifies electronic environments of fluorine atoms and monitors reaction progress. For example, ¹⁹F NMR chemical shifts between -120 to -150 ppm are typical for CF₂ groups .

- High-resolution mass spectrometry (HRMS) validates molecular formulae, especially for intermediates prone to decomposition .

Q. How does the difluoromethoxy group impact the solubility and stability of this compound in common solvents?

- Methodological Answer : The difluoromethoxy group increases lipophilicity, reducing aqueous solubility but enhancing stability in organic solvents like DCM or THF. Solubility in DMSO is moderate (~5–10 mg/mL), but precipitation can occur in aqueous buffers (pH >7) due to deprotonation of the quinoline nitrogen . Stability studies under varying pH and light exposure are recommended to prevent hydrolysis of the CF₂O moiety .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound?

- Methodological Answer : The electron-withdrawing difluoromethoxy group at the 8-position directs electrophilic attacks (e.g., nitration, halogenation) to the 5- and 7-positions via resonance and inductive effects. Computational studies (DFT) show that the LUMO density is highest at these positions, favoring electrophilic addition . Competing pathways (e.g., 3-substitution) can arise under strongly acidic conditions due to protonation of the quinoline nitrogen, altering electron density distribution .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Methodological Answer : Discrepancies in bioactivity studies (e.g., antimicrobial vs. cytotoxic effects) often stem from:

- Purity issues : Trace halide impurities (e.g., from synthetic intermediates) can confound assays. Recrystallization or HPLC purification is advised .

- Assay conditions : Variations in solvent (DMSO vs. ethanol) or cell-line metabolic profiles may alter compound efficacy. Standardized protocols (e.g., CLSI guidelines) and dose-response curves are critical .

- Structural analogs : Subtle differences in substituent placement (e.g., 6- vs. 8-fluoro) significantly affect target binding. Comparative crystallography or SAR studies are recommended .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT calculations model transition states for Suzuki-Miyaura couplings, identifying steric hindrance from the CF₂O group as a limiting factor .

- Molecular docking predicts interactions with biological targets (e.g., enzymes), guiding rational modifications to improve binding affinity .

- Solvent continuum models (e.g., COSMO-RS) optimize reaction media for palladium-catalyzed reactions, balancing solubility and catalyst stability .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to prevent dermal/ocular exposure. Inhalation risks require fume hoods or respirators (NIOSH-approved) .

- Waste disposal : Collect halogenated waste separately and treat via incineration to avoid environmental release of fluorinated byproducts .

- Toxicity data : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). First-aid measures include rinsing exposed skin with water for 15+ minutes and seeking medical attention for persistent symptoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.